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molecular formula C15H12N4O3 B8454290 4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]-1H-imidazol-1-yl}methyl)pyridine CAS No. 62003-06-9

4-({2-[2-(5-Nitrofuran-2-yl)ethenyl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No. B8454290
M. Wt: 296.28 g/mol
InChI Key: OGPAIVJTRPTRHN-UHFFFAOYSA-N
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Patent
US03993643

Procedure details

Using the same general procedure of Example 1, the captioned compound was prepared using 4-picolyl chloride and 2-[2-(5-nitro-2-furyl)vinyl]imidazole. Recrystallization from ethanol-water gave an orange solid product melted 130°-131°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7]Cl)=[CH:3][CH:2]=1.[N+:9]([C:12]1[O:16][C:15]([CH:17]=[CH:18][C:19]2[NH:20][CH:21]=[CH:22][N:23]=2)=[CH:14][CH:13]=1)([O-:11])=[O:10]>>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][N:23]2[CH:22]=[CH:21][N:20]=[C:19]2[CH:18]=[CH:17][C:15]2[O:16][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C=CC=1NC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the captioned compound was prepared
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water
CUSTOM
Type
CUSTOM
Details
gave an orange solid product
CUSTOM
Type
CUSTOM
Details
melted 130°-131°

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CN1C(=NC=C1)C=CC=1OC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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